![molecular formula C19H17ClN4O4 B2770545 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008269-32-6](/img/structure/B2770545.png)
5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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描述
5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
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生物活性
The compound 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a member of the pyrrolo[3,4-d][1,2,3]triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H17ClN4O4
- Molecular Weight : 400.8 g/mol
- CAS Number : 1007930-83-7
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. A relevant study demonstrated that certain triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Specifically:
Compound | Cell Line | IC50 (μM) |
---|---|---|
47f | HCT-116 | 6.2 |
47e | T47D | 43.4 |
47f | T47D | 27.3 |
These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics that are conducive to biological activity .
Antimicrobial Activity
The antimicrobial activity of triazole compounds has also been investigated extensively. A study focusing on various triazole derivatives noted significant antibacterial effects against pathogenic bacteria. The compound's ability to inhibit bacterial growth may be attributed to its interaction with microbial enzymes or cell membranes.
The proposed mechanisms through which triazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways in cancer cells or bacteria.
- Induction of Apoptosis : Some studies indicate that these compounds may trigger programmed cell death in malignant cells.
- Interference with DNA Synthesis : Triazole derivatives can potentially inhibit DNA replication by interacting with nucleic acids.
Study 1: Cytotoxicity Evaluation
A recent investigation evaluated the cytotoxicity of several triazole derivatives against human carcinoma cell lines. The study found that specific modifications in the chemical structure significantly enhanced cytotoxic activity. The compound was included in a broader screening and showed promising results against MCF-7 cells.
Study 2: Antimicrobial Screening
In another study, a series of triazole compounds were screened for their antimicrobial properties using standard methods against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics.
常见问题
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this pyrrolo-triazole-dione derivative?
The synthesis involves multi-step heterocyclic reactions, where parameters like solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (80–120°C for cyclization steps), and reaction time (6–12 hours for ring closure) significantly impact yield and purity. Catalysts such as bases (e.g., K₂CO₃) or acids (e.g., POCl₃) are often employed to stabilize intermediates. Reaction monitoring via TLC or HPLC is essential to minimize side products .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the aryl rings and triazole core. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline intermediates, X-ray diffraction resolves stereochemical ambiguities in the fused pyrrolo-triazole system .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV for up to 30 days. Key degradation products (e.g., demethylated or hydrolyzed derivatives) can be identified using LC-MS. Stability data inform storage conditions (e.g., inert atmosphere, −20°C) and formulation strategies .
Advanced Research Questions
Q. What computational methods are effective for predicting biological activity and target binding?
Perform molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential. DFT calculations (e.g., Gaussian) evaluate electronic properties (HOMO-LUMO gaps) and reactivity. Molecular dynamics simulations (100 ns trajectories) analyze conformational stability in aqueous/lipid environments .
Q. How can contradictory spectral data for structurally similar analogs be resolved?
Contradictions in NMR shifts (e.g., para-substituted methoxy vs. chloro groups) arise from electron-withdrawing/donating effects. Use 2D NMR (COSY, NOESY) to differentiate regioisomers. Compare experimental data with density functional theory (DFT)-predicted chemical shifts to validate assignments. Cross-reference with X-ray structures of homologs .
Q. What strategies address low yields in the final cyclization step?
Optimize microwave-assisted synthesis (100–150°C, 20–40 min) to enhance reaction efficiency. Introduce protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates. Screen solvents (e.g., toluene for non-polar conditions) and catalysts (e.g., Pd/C for hydrogenation steps). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Systematically vary substituents on the 3-chloro-4-methoxyphenyl and 4-methoxybenzyl groups. Test analogs for bioactivity (e.g., antimicrobial IC₅₀ assays) and correlate with Hammett σ constants or Lipinski parameters . Replace the triazole core with isosteres (e.g., pyrazole) to probe binding pocket compatibility .
Q. What experimental designs mitigate batch-to-batch variability in scale-up synthesis?
Implement design of experiments (DoE) to optimize critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools (e.g., inline Raman spectroscopy) for real-time monitoring. Conduct risk assessments (e.g., FMEA) to prioritize variables like mixing efficiency and cooling rates .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based assays) or impurity profiles. Validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-check with literature on analogous triazole derivatives .
Q. What methodologies quantify the compound’s solubility and bioavailability?
Use shake-flask methods with HPLC quantification in biorelevant media (FaSSIF/FeSSIF). Calculate logP via octanol-water partitioning. Perform Caco-2 permeability assays to predict intestinal absorption. PAMPA models assess blood-brain barrier penetration .
Q. Tables for Key Parameters
属性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-13-6-3-11(4-7-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-5-8-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTSNZSOOGQFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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